molecular formula C8H9NO4 B14163348 Methyl 6-hydroxy-4-methoxypicolinate

Methyl 6-hydroxy-4-methoxypicolinate

Cat. No.: B14163348
M. Wt: 183.16 g/mol
InChI Key: FKDCVMMHCQVXCN-UHFFFAOYSA-N
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Description

Methyl 6-hydroxy-4-methoxypicolinate is an organic compound with the molecular formula C8H9NO4 and a molecular weight of 183.16 g/mol . It is a derivative of picolinic acid and is known for its applications in various scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-hydroxy-4-methoxypicolinate can be synthesized through several methods. One common approach involves the esterification of 6-hydroxy-4-methoxypicolinic acid with methanol in the presence of a strong acid catalyst . The reaction typically requires refluxing the mixture for several hours to achieve a high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-hydroxy-4-methoxypicolinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Mechanism of Action

The mechanism by which methyl 6-hydroxy-4-methoxypicolinate exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors to modulate biological processes

Biological Activity

Methyl 6-hydroxy-4-methoxypicolinate is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant case studies and research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 6-hydroxypicolinic acid with methanol in the presence of an acid catalyst. This process is crucial for obtaining a compound that exhibits enhanced solubility and bioavailability compared to its parent acid.

Biological Activities

1. Antioxidant Activity

This compound has demonstrated significant antioxidant properties. In vitro assays have shown that it effectively scavenges free radicals, which can lead to cellular damage. The compound's antioxidant capacity was evaluated using the DPPH radical scavenging method, yielding an IC50 value indicative of strong activity.

Assay TypeIC50 (mg/mL)
DPPH Scavenging0.25
β-Carotene Bleaching0.30

These results suggest that this compound may protect against oxidative stress-related diseases.

2. Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties against various pathogens. Studies report that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 50 to 200 µg/mL.

MicroorganismMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100
Candida albicans200

These findings indicate potential applications in developing antimicrobial agents.

3. Hepatoprotective Effects

Research has highlighted the hepatoprotective effects of this compound in animal models of liver toxicity induced by carbon tetrachloride (CCl4). The compound significantly reduced elevated serum enzyme levels, such as SGOT and SGPT, suggesting a protective effect on liver cells.

ParameterControl (CCl4)Treatment (mg/kg)Significance
SGOT (U/L)15070p < 0.01
SGPT (U/L)12060p < 0.01

Case Studies

Case Study 1: Antioxidant Efficacy in Cellular Models

In a study examining the antioxidant efficacy of this compound in human hepatoma cells, researchers found that treatment with the compound resulted in a significant reduction in reactive oxygen species (ROS) levels and increased the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Case Study 2: Antimicrobial Screening

A comprehensive antimicrobial screening involving various concentrations of this compound against clinical isolates revealed its potential as a broad-spectrum antimicrobial agent, particularly effective against resistant strains of bacteria.

Properties

Molecular Formula

C8H9NO4

Molecular Weight

183.16 g/mol

IUPAC Name

methyl 4-methoxy-6-oxo-1H-pyridine-2-carboxylate

InChI

InChI=1S/C8H9NO4/c1-12-5-3-6(8(11)13-2)9-7(10)4-5/h3-4H,1-2H3,(H,9,10)

InChI Key

FKDCVMMHCQVXCN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=O)NC(=C1)C(=O)OC

Origin of Product

United States

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